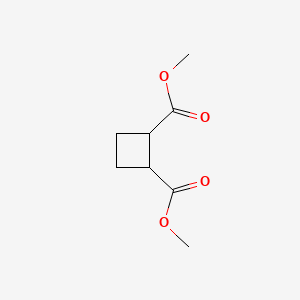

Dimethyl cyclobutane-1,2-dicarboxylate

Description

The exact mass of the compound this compound is 172.07355886 g/mol and the complexity rating of the compound is 177. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPHXFVXUXMCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948947 | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3396-20-1, 2607-03-6 | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003396201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyclobutane-1,2-dicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS4GT4WQQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dimethyl Cyclobutane-1,2-dicarboxylate from Dimethyl Maleate: A Technical Guide to Photochemical [2+2] Cycloaddition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring is a valuable structural motif in medicinal and materials chemistry, prized for its ability to impart unique conformational constraints and metabolic stability.[1] The synthesis of these four-membered rings, however, presents distinct challenges. This guide provides an in-depth exploration of the synthesis of dimethyl cyclobutane-1,2-dicarboxylate via the photosensitized [2+2] cycloaddition of dimethyl maleate. We will dissect the theoretical underpinnings of this photochemically-allowed pericyclic reaction, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of reaction analysis, stereochemical outcomes, and product characterization. This document is intended to serve as a comprehensive resource for researchers seeking to harness this powerful reaction for the creation of complex molecular architectures.

Theoretical Foundation: Understanding the [2+2] Cycloaddition

The direct dimerization of two alkene molecules to form a cyclobutane ring is a classic example of a pericyclic reaction governed by the principles of orbital symmetry, famously articulated by Woodward and Hoffmann.

The Thermal vs. Photochemical Dichotomy

Under thermal conditions, the [2+2] cycloaddition between two simple alkenes is considered "forbidden." This arises from the unfavorable symmetry mismatch between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. A suprafacial-suprafacial approach, where the lobes of the p-orbitals on the same face of each molecule overlap to form new sigma bonds, results in one bonding and one anti-bonding interaction, leading to a high activation energy barrier.[2]

Photochemical activation fundamentally alters this landscape.[3] Upon absorption of a photon of appropriate energy, an electron in the HOMO of an alkene is promoted to the LUMO. This excited-state molecule has a new HOMO (the former LUMO), which possesses the correct symmetry to engage in a constructive, suprafacial-suprafacial overlap with the LUMO of a ground-state alkene molecule.[4][5] This photochemical pathway is therefore "allowed" and provides a viable route to the cyclobutane ring system.

Caption: Frontier Molecular Orbital (FMO) analysis of thermal vs. photochemical [2+2] cycloaddition.

The Role of Triplet Photosensitization

Direct irradiation of dimethyl maleate can be inefficient. A more robust and common strategy involves the use of a photosensitizer, such as benzophenone or acetone.[6][7] The process unfolds as follows:

-

Excitation: The sensitizer, which has a strong absorption at the wavelength of the light source, absorbs a photon and is promoted to an excited singlet state (S1).

-

Intersystem Crossing (ISC): The sensitizer rapidly and efficiently undergoes intersystem crossing to its lower-energy, but longer-lived, triplet state (T1).

-

Energy Transfer: The triplet-state sensitizer collides with a ground-state dimethyl maleate molecule, transferring its energy and returning to its ground state. The dimethyl maleate is concomitantly promoted to its triplet state.

-

Reaction: The triplet-state dimethyl maleate, which behaves as a diradical, interacts with a second ground-state molecule to form a diradical intermediate, which then undergoes ring closure to yield the cyclobutane product.[7]

The use of a sensitizer allows for the reaction to be carried out with light sources (e.g., >300 nm) that are not directly absorbed by the starting material, minimizing potential photodegradation.

Experimental Guide: Synthesis and Purification

This section details a reliable protocol for the synthesis of this compound. Self-validation is built into this procedure through careful monitoring and purification steps.

Materials & Equipment

| Category | Item | Recommended Specifications |

| Reagents | Dimethyl Maleate | >98% purity |

| Benzophenone | >99% purity, recrystallized | |

| Dichloromethane (DCM) | Anhydrous, ACS grade | |

| Acetone | ACS grade (alternative solvent) | |

| Silica Gel | 230-400 mesh for column chromatography | |

| Hexanes | HPLC grade for chromatography | |

| Ethyl Acetate | HPLC grade for chromatography | |

| Argon or Nitrogen Gas | High purity (99.99%) | |

| Equipment | Photoreactor | Immersion well type with quartz or Pyrex well |

| UV Lamp | Medium-pressure mercury lamp (125W or 450W)[6] | |

| Cooling System | Immersion cooler or dry ice/isopropanol bath[6] | |

| Glassware | Standard round-bottom flasks, condensers | |

| Rotary Evaporator | For solvent removal | |

| Chromatography Column | Appropriate size for the reaction scale |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the photochemical synthesis.

Detailed Step-by-Step Protocol

-

Solution Preparation: In a 500 mL quartz or Pyrex reaction vessel, dissolve dimethyl maleate (10.0 g, 69.4 mmol) and benzophenone (0.63 g, 3.47 mmol, 5 mol%) in 350 mL of anhydrous dichloromethane.[6]

-

Degassing: Seal the vessel and sparge the solution with a gentle stream of argon gas for 20-30 minutes. This step is crucial as dissolved oxygen can quench the excited triplet state, inhibiting the reaction.[1]

-

Photoreactor Setup: Place the reaction vessel in a cooling bath (e.g., dry ice/isopropanol) and maintain an internal temperature of -60°C to -70°C.[6] Insert the cooled immersion well containing the medium-pressure mercury lamp.

-

Irradiation: Turn on the UV lamp and the cooling system. Allow the reaction to proceed for 12-24 hours. The progress can be monitored by periodically taking small aliquots and analyzing them by TLC or GC-MS to observe the consumption of the starting material.

-

Work-up: Once the reaction is complete, turn off the lamp and allow the mixture to warm to room temperature. Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, containing the product isomers, unreacted starting material, and benzophenone, is purified by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is typically effective for separating the trans and cis isomers from each other and from the starting material.

Reaction Analysis and Stereochemistry

The dimerization of dimethyl maleate can theoretically lead to multiple stereoisomers. The diradical intermediate allows for rotation around the newly formed single bond before ring closure, which often leads to a mixture of products.

Mechanistic Pathway and Stereoisomer Formation

The triplet diradical intermediate can undergo ring closure to form two primary products: cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate. The trans isomer is often the major product due to the thermodynamic preference for placing the bulky ester groups on opposite sides of the ring, which minimizes steric strain in the transition state leading to ring closure.

Caption: Mechanism of photosensitized cycloaddition leading to cis and trans isomers.

Product Characterization Data

The isolated products should be characterized using standard spectroscopic methods to confirm their structure and purity.

| Compound | Formula | MW | Key ¹H NMR Signals (CDCl₃, approx. δ) | Key ¹³C NMR Signals (CDCl₃, approx. δ) |

| cis-Dimethyl cyclobutane-1,2-dicarboxylate[8] | C₈H₁₂O₄ | 172.18 | 3.70 (s, 6H, -OCH₃), 3.20 (m, 2H, -CH), 2.10-2.40 (m, 4H, -CH₂) | 173.5 (C=O), 51.5 (-OCH₃), 42.0 (-CH), 22.0 (-CH₂) |

| trans-Dimethyl cyclobutane-1,2-dicarboxylate[9] | C₈H₁₂O₄ | 172.18 | 3.68 (s, 6H, -OCH₃), 2.95 (m, 2H, -CH), 2.00-2.30 (m, 4H, -CH₂) | 174.0 (C=O), 51.8 (-OCH₃), 43.5 (-CH), 24.5 (-CH₂) |

Note: Actual chemical shifts may vary. Data is aggregated from typical values and public databases.[8][9]

Advanced Considerations & Troubleshooting

-

Polymerization: Electron-deficient alkenes can sometimes undergo polymerization as a side reaction. Keeping the concentration of the reactant reasonably low (~0.1-0.2 M) can help mitigate this.

-

Scalability and Safety: Traditional batch photoreactors can be difficult to scale due to the limited penetration of light through the solution (as dictated by the Beer-Lambert law). For larger-scale syntheses, continuous-flow photoreactors offer significant advantages in terms of safety, efficiency, and consistent irradiation.[10]

-

Isomer Separation: The separation of cis and trans isomers can be challenging due to their similar polarities. Careful optimization of the chromatography solvent system or the use of high-performance liquid chromatography (HPLC) may be necessary.

Conclusion

The photosensitized [2+2] cycloaddition of dimethyl maleate is a powerful and reliable method for constructing the this compound core. A thorough understanding of the underlying photochemical principles, coupled with meticulous execution of the experimental protocol, enables access to these valuable building blocks. By controlling reaction parameters and employing robust purification techniques, researchers can effectively synthesize and isolate the desired cyclobutane products for application in drug discovery, materials science, and complex target synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

An In-depth Technical Guide to the Cis and Trans Isomers of Dimethyl Cyclobutane-1,2-dicarboxylate

A Senior Application Scientist's Perspective on Synthesis, Stereochemical Analysis, and Application

For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is paramount. The rigid, puckered framework of the cyclobutane ring, when substituted, presents a fascinating case study in how spatial arrangement dictates molecular properties and, consequently, biological activity. This guide provides an in-depth exploration of the cis and trans isomers of dimethyl cyclobutane-1,2-dicarboxylate, offering insights into their synthesis, stereochemical characterization, and the strategic application of their distinct three-dimensional architectures.

The Strategic Importance of Stereoisomerism in Cyclobutane Scaffolds

Cyclobutane derivatives are increasingly utilized in medicinal chemistry to impart conformational rigidity, enhance metabolic stability, and orient pharmacophoric groups in a precise three-dimensional space.[1][2] The cis and trans isomers of this compound serve as exemplary models for understanding how the relative orientation of substituents on a strained ring system can be leveraged in rational drug design. The fixed spatial relationship of the ester groups in these isomers can profoundly influence their interaction with biological targets.

Synthesis and Stereochemical Control

The preparation of stereochemically pure cis and trans isomers of this compound hinges on the synthesis of the corresponding dicarboxylic acids, followed by esterification.

Synthesis of cis-1,2-Cyclobutanedicarboxylic Acid

A reliable method for the synthesis of the cis-diacid involves the [2+2] photodimerization of a suitable precursor, such as maleic anhydride, followed by hydrolysis. A scalable synthesis of a cis-cyclobutane-1,2-dicarboxylic acid derivative has been demonstrated through the photodimerization of trans-cinnamic acid.[3]

Synthesis of trans-1,2-Cyclobutanedicarboxylic Acid

The trans isomer can be obtained through the isomerization of the cis isomer. A mixture of cis and trans-1,2-cyclobutanedicarboxylic acid can be quantitatively converted to the more thermodynamically stable trans diacid by treatment with concentrated hydrochloric acid.[4]

Experimental Protocol: Esterification of cis- and trans-1,2-Cyclobutanedicarboxylic Acids

The following protocol describes a general method for the esterification of the dicarboxylic acids to their corresponding dimethyl esters.

Materials:

-

cis- or trans-1,2-Cyclobutanedicarboxylic acid

-

Methanol, anhydrous

-

Concentrated sulfuric acid

-

Sodium bicarbonate, saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 1,2-cyclobutanedicarboxylic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of diacid).

-

Carefully add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl ester.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Differentiation of cis and trans Isomers

The distinct stereochemistry of the cis and trans isomers of this compound gives rise to noticeable differences in their spectroscopic signatures, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the isomers plays a crucial role in their NMR spectra. The cis isomer possesses a plane of symmetry that renders the two methoxy groups and the two methine protons chemically equivalent. In contrast, the trans isomer has a C2 axis of symmetry, which also leads to chemical equivalence of the two methoxy groups and the two methine protons. However, the coupling constants between the vicinal methine protons are typically different due to the differing dihedral angles.

| Compound | Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | cis | ~3.7 (s, 6H, -OCH₃), ~3.2 (m, 2H, -CH-), ~2.2-2.4 (m, 4H, -CH₂-) | ~174 (C=O), ~52 (-OCH₃), ~45 (-CH-), ~22 (-CH₂-) |

| This compound | trans | ~3.7 (s, 6H, -OCH₃), ~3.0 (m, 2H, -CH-), ~2.1-2.3 (m, 4H, -CH₂-) | ~173 (C=O), ~51 (-OCH₃), ~44 (-CH-), ~23 (-CH₂-) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key distinguishing feature is often the coupling constants and the precise chemical shifts of the ring protons.

Infrared (IR) Spectroscopy

Both isomers will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations will appear in the region of 1100-1300 cm⁻¹. While the IR spectra of the two isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different molecular symmetries.

Mass Spectrometry

The electron ionization mass spectra of both cis and trans isomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 172.[5] Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z 141, and the loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z 113.

Thermodynamic Stability and Conformational Analysis

In 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer due to reduced steric strain.[6][7] In the cis isomer, the two ester groups are on the same face of the ring, leading to greater steric repulsion compared to the trans isomer where they are on opposite faces.

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain.[8] The substituents can occupy either axial or equatorial-like positions. For the trans isomer, a conformation where both large ester groups occupy pseudo-equatorial positions is favored, minimizing steric interactions. In the cis isomer, one ester group must adopt a pseudo-axial orientation, leading to greater steric hindrance.

Separation of cis and trans Isomers

If a synthesis results in a mixture of cis and trans isomers, their separation can be achieved by chromatographic techniques.

Experimental Protocol: Column Chromatography Separation

Materials:

-

Mixture of cis and trans-dimethyl cyclobutane-1,2-dicarboxylate

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Standard chromatography column and accessories

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the isomeric mixture in a minimal amount of the mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.

-

The less polar trans isomer is expected to elute before the more polar cis isomer.

-

Collect fractions and analyze by TLC to identify the separated isomers.

-

Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Applications in Drug Development

The conformational rigidity of the cyclobutane ring in these isomers is a valuable tool for medicinal chemists. By incorporating a cis or trans-1,2-disubstituted cyclobutane scaffold, the spatial orientation of pharmacophoric groups can be locked into a desired conformation, potentially increasing binding affinity and selectivity for a biological target.[8][9] Furthermore, the cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, which can improve the pharmacokinetic profile of a drug candidate.

Conclusion

The cis and trans isomers of this compound provide a compelling illustration of the profound impact of stereochemistry on molecular properties. A thorough understanding of their synthesis, spectroscopic characterization, and conformational analysis is essential for leveraging these and similar rigid scaffolds in the design of novel therapeutics. The ability to selectively synthesize and differentiate between these isomers empowers researchers to fine-tune the three-dimensional structure of molecules to optimize their biological function.

Visualizations

Caption: Synthetic routes and analysis workflow.

Sources

- 1. prepchem.com [prepchem.com]

- 2. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 6. trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep in Pearson+ [pearson.com]

- 7. homework.study.com [homework.study.com]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

A Technical Guide to the Spectroscopic Characterization of Dimethyl Cyclobutane-1,2-dicarboxylate

Introduction

Dimethyl cyclobutane-1,2-dicarboxylate (C₈H₁₂O₄) is a diester featuring a four-membered cyclobutane ring.[1] This compound exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups relative to the plane of the cyclobutane ring dictates the molecule's overall symmetry and, consequently, its physical and chemical properties. Accurate structural elucidation and differentiation of these isomers are paramount for their application in organic synthesis and materials science.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. NMR spectroscopy provides detailed information about the carbon-hydrogen framework by probing the chemical environment of ¹H and ¹³C nuclei, while IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. This guide provides an in-depth analysis of the NMR and IR spectroscopic data for both cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate, complete with experimental protocols and an explanation of the underlying principles that allow for their unambiguous differentiation.

Molecular Structures of this compound Isomers

The fundamental difference between the cis and trans isomers lies in their symmetry. The cis isomer possesses a plane of symmetry, rendering the two methoxycarbonyl groups chemically equivalent. The trans isomer, conversely, has a C₂ axis of symmetry, which also results in the chemical equivalence of the two ester groups but leads to a different spatial relationship between the ring protons. These symmetry differences are the primary source of the distinct features observed in their respective NMR spectra.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of this compound. The differences in molecular symmetry directly impact the number of unique signals and the coupling patterns observed in both ¹H and ¹³C NMR spectra.[2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Cis Isomer : Due to the plane of symmetry, the two methine protons (H-1 and H-2) are chemically equivalent, as are the two methyl groups of the esters. This leads to a simpler spectrum. We expect to see a signal for the methoxy protons (-OCH₃), a signal for the methine protons (-CH-), and signals for the methylene protons of the cyclobutane ring (-CH₂-).

-

Trans Isomer : The C₂ axis of symmetry also makes the two methine protons and the two methyl groups equivalent. However, the coupling constants (J-values) between the methine protons and the adjacent methylene protons will differ from the cis isomer due to the change in dihedral angles, leading to different splitting patterns.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Isomer |

| Methoxy (-OCH₃) | ~3.7 | Singlet (s) | Both |

| Methine (H-1, H-2) | ~3.0 - 3.5 | Multiplet (m) | Both |

| Methylene (-CH₂-) | ~2.0 - 2.5 | Multiplet (m) | Both |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The key differentiator is often the detailed analysis of the multiplets for the ring protons, where the coupling constants reveal the stereochemical relationships.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. This is often a more straightforward method for distinguishing isomers based on symmetry.

-

Cis Isomer : The plane of symmetry results in four distinct carbon signals: one for the two equivalent carbonyl carbons (C=O), one for the two equivalent methoxy carbons (-OCH₃), one for the two equivalent methine carbons (C-1 and C-2), and one for the two equivalent methylene carbons (C-3 and C-4).

-

Trans Isomer : The C₂ axis of symmetry also leads to four distinct carbon signals, with the same equivalences as the cis isomer. While the number of signals is the same, the chemical shifts, particularly for the ring carbons, may differ slightly due to the different steric environments. The differentiation is more subtle in ¹³C NMR than in ¹H NMR and often relies on comparison with known standards or computational predictions.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Isomer |

| Carbonyl (C=O) | ~170 - 175 | Both |

| Methoxy (-OCH₃) | ~51 - 53 | Both |

| Methine (C-1, C-2) | ~40 - 45 | Both |

| Methylene (C-3, C-4) | ~20 - 25 | Both |

Protocol for NMR Sample Preparation and Data Acquisition

A properly prepared sample is crucial for obtaining high-quality, reproducible NMR data.

Methodology:

-

Sample Weighing : Accurately weigh 5-25 mg of the this compound sample for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer : Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing solid particles, as they will degrade the spectral quality. The final solution height should be about 4-5 cm.

-

Internal Standard (Optional) : If precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Data Acquisition : The spectrometer software will then perform a series of automated or manual steps:

-

Locking : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

Acquisition : The appropriate pulse sequence is run to acquire the spectrum.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within a molecule. For this compound, the most prominent features will be associated with the ester groups.

Interpretation of Key IR Absorption Bands

Both the cis and trans isomers will exhibit similar characteristic absorption bands because they contain the same functional groups. The primary utility of IR in this context is to confirm the successful synthesis of the diester functionality and the presence of the alkane ring.

-

C=O Stretch : A strong, sharp absorption band characteristic of the carbonyl group in an ester will be observed. This is typically the most intense peak in the spectrum.

-

C-O Stretch : The C-O single bonds of the ester group will also produce strong absorption bands.

-

C-H Stretch : Absorptions corresponding to the sp³ C-H bonds of the cyclobutane ring and the methyl groups will be present just below 3000 cm⁻¹.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to variations in their overall molecular vibrations, but these are often difficult to interpret without reference spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | 1730 - 1750 | Strong, Sharp |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

An IR spectrum for trans-dimethyl-1,2-cyclobutanedicarboxylate from the NIST WebBook shows a prominent C=O stretch around 1730 cm⁻¹, confirming the expected value.[3]

Protocol for IR Data Acquisition (Thin Film Method)

For a liquid sample like this compound, the thin film method using salt plates is straightforward.

Methodology:

-

Background Scan : Ensure the sample chamber of the FT-IR spectrometer is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.[4]

-

Sample Preparation : Place one or two drops of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to spread the liquid into a thin, uniform film.

-

Sample Placement : Carefully place the salt plate assembly into the sample holder within the spectrometer.

-

Sample Scan : Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

-

Cleaning : After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., dry acetone or chloroform), then store them in a desiccator to prevent damage from moisture.

Conclusion

The structural characterization of cis- and trans-dimethyl cyclobutane-1,2-dicarboxylate is reliably achieved through the combined use of NMR and IR spectroscopy. IR spectroscopy serves as a quick confirmation of the presence of the required ester functional groups. However, NMR spectroscopy, particularly ¹H NMR, is the definitive technique for differentiating between the two geometric isomers. The differences in molecular symmetry between the cis and trans forms give rise to unique spectral fingerprints, especially in the coupling patterns of the cyclobutane ring protons. By following rigorous experimental protocols, researchers can obtain high-fidelity data to confidently assign the correct stereochemistry, a critical step in any synthetic or materials science application.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

-

Organic Chemistry at CU Boulder. Acquiring an IR Spectrum. Available from: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11052095, cis-Dimethyl cyclobutane-1,2-dicarboxylate". PubChem. Available from: [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 137657, this compound". PubChem. Available from: [Link]

-

National Institute of Standards and Technology. "Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. Available from: [Link]

-

Royal Society of Chemistry. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Available from: [Link]

-

National Institute of Standards and Technology. "Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester" in NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. "1,2-Cyclobutanedicarboxylic acid, dimethyl ester" in NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 4. CIS-1,2-CYCLOBUTANEDICARBOXYLIC ACID DIMETHYL ESTER(2607-03-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Cyclobutane-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of dimethyl cyclobutane-1,2-dicarboxylate, a key carbocyclic building block. The document details the distinct characteristics of its cis and trans stereoisomers, offering a comparative analysis of their physical constants, spectroscopic signatures, and chemical reactivity. Authored for researchers, chemists, and professionals in drug development, this guide synthesizes publicly available data with established chemical principles to serve as a practical reference. Key sections include detailed experimental protocols for common transformations such as ester hydrolysis and reduction, an analysis of the compound's role in medicinal chemistry, and essential safety and handling information. The content is structured to provide not just data, but also expert insights into the causal relationships that govern the compound's behavior and utility in a laboratory setting.

Introduction and Molecular Structure

This compound (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ) is a diester derivative of cyclobutane, a strained four-membered carbocycle.[1][2] Its structure is fundamental to its utility, offering a rigid and stereochemically defined scaffold that is increasingly valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The puckered, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, a feature that medicinal chemists exploit to enhance metabolic stability, direct pharmacophore groups, and induce specific molecular conformations.[3]

The primary focus of this guide is the two principal stereoisomers: cis-dimethyl cyclobutane-1,2-dicarboxylate and trans-dimethyl cyclobutane-1,2-dicarboxylate. The relative orientation of the two methoxycarbonyl groups dictates the molecule's symmetry, polarity, and reactivity, making a clear distinction between the isomers crucial for any synthetic application.

Caption: Diagram of the cis and trans stereoisomers.

Physical Properties

The physical properties of the isomers are influenced by their differing molecular symmetry and resulting intermolecular forces. The trans-isomer, with its lower symmetry, often exhibits different packing in the solid state and can have a different boiling point compared to the more symmetrical cis-isomer. While comprehensive, experimentally verified data for both pure isomers is sparse in publicly accessible literature, the following table summarizes the most reliable available information.

| Property | cis-Isomer | trans-Isomer | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | 172.18 g/mol | [1][2] |

| Appearance | Colorless Liquid (Predicted) | Colorless Liquid | [4] |

| Boiling Point | 225.05 °C (498.20 K) | 225 °C | [4][5] |

| Density | Data not available | 1.177 g/cm³ | [4] |

| Flash Point | Data not available | 106 °C | [4] |

| CAS Number | 2607-03-6 | 3396-20-1 | [1][6] |

Note: The boiling points for the two isomers are reported to be nearly identical. This may reflect data for a stereoisomeric mixture or indicate very similar volatilities.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of this compound. Due to the lack of readily available, detailed experimental spectra in public databases, this section outlines the expected spectroscopic features based on chemical principles and available data for related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers due to their different molecular symmetry.

-

¹H NMR Spectroscopy:

-

cis-Isomer: Possesses a C₂ axis of symmetry. This results in a simpler spectrum with fewer signals. One would expect a signal for the two equivalent methoxy groups (-OCH₃) around 3.7 ppm, a signal for the two equivalent methine protons (-CH) on the cyclobutane ring, and signals for the four methylene protons (-CH₂-), which may be non-equivalent.

-

trans-Isomer: Is less symmetric. The two methoxy groups and the two methine protons are chemically equivalent. However, the environment of the methylene protons can be more complex, potentially leading to a more complicated splitting pattern in that region.

-

-

¹³C NMR Spectroscopy:

-

cis-Isomer: Due to symmetry, one would expect to see one signal for the carbonyl carbons (C=O) around 170-175 ppm, one signal for the methoxy carbons (-OCH₃) around 50-55 ppm, one signal for the methine carbons (-CH), and one or two signals for the methylene carbons (-CH₂-).

-

trans-Isomer: The chemical environments are similar, but subtle differences in chemical shifts, particularly for the ring carbons, would be expected compared to the cis-isomer. ¹³C NMR is a definitive method for confirming the stereochemistry when comparing both isomers.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functional groups. For both isomers, the most characteristic absorption is a strong, sharp peak corresponding to the C=O (carbonyl) stretch , typically found in the range of 1730-1750 cm⁻¹ . Another significant peak is the C-O (ester) stretch , which appears in the fingerprint region, usually between 1100-1300 cm⁻¹ . The C-H stretching of the aliphatic ring and methyl groups will be observed just below 3000 cm⁻¹. An IR spectrum for the trans isomer is available in the NIST database.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 172. However, this peak may be weak. Common fragmentation patterns for esters would likely be observed, including the loss of a methoxy group (-OCH₃) to give a peak at m/z = 141, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 113. The fragmentation of the cyclobutane ring can also lead to characteristic lower-mass ions.[8]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily defined by the reactivity of its ester functional groups and the inherent strain of the cyclobutane ring.

-

Ester Hydrolysis: This is a fundamental reaction where the diester is converted back to the parent cyclobutane-1,2-dicarboxylic acid. The reaction is typically catalyzed by acid or, more commonly, base (saponification). The choice of cis or trans starting material directly yields the corresponding cis or trans diacid, preserving the stereochemistry.

-

Reduction: The ester groups can be readily reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the diester into the corresponding cis- or trans-1,2-bis(hydroxymethyl)cyclobutane, a useful diol for further synthesis, for example, in the production of polyesters.

-

Dianion Formation: The methine protons adjacent to the carbonyl groups are acidic and can be removed by strong bases to form a dianion. This nucleophilic intermediate can then be used to form more complex molecules.[2]

-

Thermal Cracking: At high temperatures, the strained cyclobutane ring can undergo cleavage, a reaction characteristic of small carbocycles.[2]

Key Experimental Protocols

The following protocols are presented as robust, field-tested methodologies. As a Senior Application Scientist, I stress the importance of understanding the causality behind each step to ensure safety, reproducibility, and high yield.

Protocol: Base-Mediated Hydrolysis to Cyclobutane-1,2-dicarboxylic Acid

This protocol describes the saponification of the diester to its corresponding dicarboxylic acid. The choice of a hydroxide base makes the reaction effectively irreversible, driving it to completion.

Caption: Workflow for the hydrolysis of the diester.

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in a 3:1 mixture of ethanol and water.

-

Reagent Addition: Add potassium hydroxide (KOH, 2.5 equiv) to the solution. Causality: A stoichiometric excess of base ensures complete saponification of both ester groups.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Causality: Removing the organic solvent prevents issues during the subsequent aqueous extraction.

-

Workup - Acidification: Place the remaining aqueous solution in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the dicarboxylic acid should form. Causality: Protonation of the carboxylate salt is necessary to generate the neutral dicarboxylic acid, which has low solubility in cold water.

-

Isolation: Extract the acidified mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid. The product can be further purified by recrystallization.

-

Validation: Confirm the product's identity and purity using melting point analysis and NMR spectroscopy.

Protocol: Reduction to 1,2-Bis(hydroxymethyl)cyclobutane with LiAlH₄

This protocol details the reduction of the diester to a diol. Extreme caution is required. Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. This procedure must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Methodology:

-

Inert Atmosphere Setup: Assemble an oven-dried, three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flush the entire system with the inert gas.

-

Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (2.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Causality: Using a significant excess of LiAlH₄ ensures the complete reduction of both sterically hindered ester groups. The reaction is highly exothermic, necessitating cooling to 0°C for controlled addition.

-

Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours to ensure completion.

-

Workup - Quenching (Fieser Method): Cool the reaction mixture back to 0°C. With extreme care and slow, dropwise addition , quench the excess LiAlH₄ by sequentially adding:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

-

Causality: This specific sequence (the Fieser workup) is a validated and safe method for decomposing the hydride and the resulting aluminum salts, producing a granular, easily filterable solid.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Add anhydrous magnesium sulfate to absorb excess water, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the solid cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude diol can be purified by distillation under vacuum or by recrystallization.

-

Validation: Characterize the final product by NMR and IR spectroscopy, confirming the disappearance of the ester carbonyl peak and the appearance of a broad O-H stretch.

Applications in Research and Drug Development

The this compound scaffold is more than just a synthetic intermediate; it is an enabling motif in modern medicinal chemistry. Its rigid, non-planar structure serves as a bioisostere for other chemical groups, such as phenyl rings or alkenes, while improving physicochemical properties.

-

Metabolic Stability: The cyclobutane ring is chemically robust and less susceptible to metabolic degradation compared to more flexible alkyl chains or aromatic systems, potentially increasing the half-life of a drug candidate.

-

Conformational Restriction: By locking rotatable bonds, the cyclobutane core can force a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target and improving selectivity.

-

Improved Physicochemical Properties: Incorporating a cyclobutane ring can reduce the planarity of a molecule, which may disrupt undesirable π-π stacking interactions and improve solubility.

-

Vectorial Orientation: The defined cis and trans stereochemistry allows for the precise projection of key pharmacophoric groups into three-dimensional space, optimizing interactions within a receptor's binding pocket.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, precautions can be guided by data for related dicarboxylic acids and general laboratory practice for organic esters.

-

Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system. It is combustible and should be kept away from open flames and high-temperature sources.[4]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Keep containers tightly sealed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

ChemBK. (2024, April 10). trans-Dimethylcyclobutane-1,2-dicarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137657, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052095, cis-Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from [Link]

-

Serelis, A. K., & D'Arcy, B. R. (n.d.). Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- (CAS 2607-03-6). Retrieved from [Link]

-

CP Lab Safety. (n.d.). dimethyl cyclobutane-1, 2-dicarboxylate, min 97%, 10 grams. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kirichok, A. A., et al. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3396-20-1 [smolecule.com]

- 3. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis- (CAS 2607-03-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 8. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

An In-depth Technical Guide to Dimethyl Cyclobutane-1,2-dicarboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of dimethyl cyclobutane-1,2-dicarboxylate, a versatile molecule with significant potential in chemical synthesis and pharmaceutical research. We will delve into its chemical identity, stereoisomers, synthesis, and practical applications, offering field-proven insights to support your research and development endeavors.

Core Chemical Identity and Molecular Structure

This compound is a cyclic diester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1][2] Its structure consists of a four-membered cyclobutane ring to which two methoxycarbonyl groups are attached at the 1 and 2 positions. The spatial arrangement of these ester groups gives rise to two key stereoisomers: cis and trans.

The general CAS number for this compound is 3396-20-1.[1][2][3][4][5][6] However, it is crucial for researchers to distinguish between the specific isomers in their work, as their distinct geometries can lead to different chemical reactivity and biological activity.

Below is a summary of the key identifiers for the isomers:

| Isomer | CAS Number | Key Identifiers |

| cis-Dimethyl cyclobutane-1,2-dicarboxylate | 2607-03-6[6][7][8][9] | IUPAC Name: cis-dimethyl (1S,2R)-cyclobutane-1,2-dicarboxylate; InChIKey: WEPHXFVXUXMCLE-OLQVQODUSA-N[10] |

| trans-Dimethyl cyclobutane-1,2-dicarboxylate | 7371-67-7[11][12] | IUPAC Name: dimethyl (1r,2r)-cyclobutane-1,2-dicarboxylate[11] |

The choice of isomer is a critical experimental parameter, as the puckered nature of the cyclobutane ring and the relative orientation of the substituents significantly influence the molecule's conformational flexibility and how it interacts with other molecules.[13][14]

Caption: Isomers of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound isomers is a well-established process in organic chemistry. The primary methods involve the esterification of the corresponding dicarboxylic acids.

Esterification of 1,2-Cyclobutanedicarboxylic Acid

A common and straightforward method for synthesizing this compound is the Fischer esterification of 1,2-cyclobutanedicarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1] The stereochemistry of the starting dicarboxylic acid (cis or trans) will determine the stereochemistry of the resulting diester.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired isomer of 1,2-cyclobutanedicarboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Sources

- 1. Buy this compound | 3396-20-1 [smolecule.com]

- 2. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 6. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. cis-1,2-Cyclobutanedicarboxylic acid dimethyl ester, CasNo.2607-03-6 BOC Sciences United States [bocscichem.lookchem.com]

- 9. chembk.com [chembk.com]

- 10. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-1,2-dimethyl-cyclobutane-1,2-dicarboxylate 97% | CAS: 7371-67-7 | AChemBlock [achemblock.com]

- 12. 7371-67-7|trans-Dimethyl cyclobutane-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Formation of Dimethyl Cyclobutane-1,2-dicarboxylate: A Mechanistic and Practical Overview in Acrylate Polymerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of Cyclobutane Rings in Polymer Science

Cyclobutane moieties represent a fascinating and often pivotal structural element in materials science and medicinal chemistry. Their rigid, strained four-membered ring system can impart unique properties to a polymer backbone, influencing thermal stability, morphology, and mechanical characteristics. In drug development, cyclobutane scaffolds are valued as bioisosteres and constrained pharmacophores. However, the formation of cyclobutane structures, specifically dimers like dimethyl cyclobutane-1,2-dicarboxylate from methyl acrylate monomers, is often an unintended side reaction during polymerization.[1] This guide offers a comprehensive exploration of the mechanisms driving this phenomenon, provides practical methodologies for its study, and discusses its implications for controlling polymer architecture.

Under typical free-radical polymerization conditions, the primary reaction is the propagation of the polymer chain through head-to-tail monomer addition.[2] Yet, under certain conditions, particularly at elevated temperatures, competing reactions become significant.[3][4][5] One of the most notable is the head-to-head dimerization of acrylate monomers via a [2+2] cycloaddition, yielding cyclobutane derivatives. Understanding and controlling this reaction is paramount for researchers aiming to either suppress it to ensure polymer purity or exploit it for novel material synthesis.

PART 1: The Core Mechanism of Formation

The formation of this compound from methyl acrylate monomers is not a concerted process but proceeds through a diradical intermediate. This reaction can be initiated thermally or photochemically, with the thermal pathway being particularly relevant in high-temperature polymerization processes.

Thermal [2+2] Cycloaddition

At elevated temperatures (>120 °C), acrylate monomers can undergo a nonconcerted [2+2] thermal cycloaddition.[1][5] The process begins with the collision of two monomer molecules, leading to the formation of a 1,4-singlet diradical intermediate. This transient species exists at a critical juncture with two primary competing fates:

-

Ring Closure: The singlet diradical can undergo rapid ring closure to form the thermodynamically stable cyclobutane ring. This step yields a mixture of cis and trans isomers of this compound.[1]

-

Intersystem Crossing and Polymerization Initiation: The singlet diradical can undergo intersystem crossing to a more stable, longer-lived triplet diradical. This triplet species is capable of abstracting a hydrogen atom from another monomer molecule, generating two new monoradicals that can subsequently initiate separate polymer chains.[1]

This dual pathway explains why high-temperature acrylate polymerizations can result in both low molecular weight polymers and significant quantities of cyclobutane dimers.

Photochemical [2+2] Cycloaddition

An alternative route to cyclobutane formation is through photochemical [2+2] cycloaddition.[6][7] This reaction is typically initiated by UV light and can be facilitated by a photosensitizer. The process involves the excitation of an acrylate monomer to a triplet state, which then reacts with a ground-state monomer to form the 1,4-diradical intermediate, followed by ring closure.[8][9] Photochemical methods offer the advantage of proceeding at lower temperatures, potentially providing greater control over the reaction and minimizing other temperature-dependent side reactions.[10][11]

PART 2: Experimental Protocol & Workflow

This section provides a generalized protocol for the thermal synthesis and isolation of this compound, reflective of conditions where its formation as a side product is significant.

Experimental Workflow Visualization

Step-by-Step Methodology

Objective: To synthesize and isolate this compound via thermal dimerization of methyl acrylate.

Materials:

-

Methyl Acrylate (inhibitor removed via basic alumina column)

-

High-boiling point, inert solvent (e.g., diphenyl ether, dodecane)

-

Schlenk flask and reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle with temperature controller and magnetic stirrer

-

Vacuum distillation apparatus or column chromatography setup (silica gel)

Procedure:

-

System Preparation: Assemble a Schlenk flask with a reflux condenser under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried to remove moisture.

-

Reagent Charging: Charge the flask with inhibitor-free methyl acrylate and the high-boiling solvent. A typical concentration would be in the range of 1-5 M. The solvent helps to control the reaction temperature and prevent runaway polymerization.

-

Thermal Incubation: Heat the reaction mixture to a target temperature between 130-150°C with vigorous stirring. The high temperature is crucial for promoting the thermal [2+2] cycloaddition.[1][5]

-

Reaction Monitoring: Maintain the temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots (if feasible) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the depletion of the monomer and the appearance of new product peaks corresponding to the dimer.

-

Work-up and Purification:

-

After the reaction period, cool the mixture to room temperature.

-

The primary method for purification is fractional vacuum distillation. The solvent is removed first, followed by the collection of the fraction corresponding to this compound (boiling point will be significantly higher than the monomer).

-

Alternatively, for smaller scales, column chromatography on silica gel can be employed to separate the dimer from residual monomer and oligomeric species.

-

-

Final Analysis: The purified product should be thoroughly characterized to confirm its identity and purity.

PART 3: Analytical Characterization

Accurate identification of this compound is critical. A combination of spectroscopic techniques provides a self-validating system for structural confirmation. The molecular formula is C₈H₁₂O₄ with a molecular weight of approximately 172.18 g/mol .[12][13]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Complex multiplets in the aliphatic region (~1.8-3.0 ppm) for the cyclobutane ring protons. A sharp singlet around 3.7 ppm for the two equivalent methoxy (-OCH₃) groups. | The integration of the signals should correspond to a ratio of 8H (ring) to 6H (methyl esters). The specific splitting patterns can help distinguish between cis and trans isomers. |

| ¹³C NMR | Signals for the carbonyl carbons (~170-175 ppm), methoxy carbons (~52 ppm), and multiple signals for the sp³ hybridized carbons of the cyclobutane ring. | Confirms the presence of the ester functional groups and the saturated four-membered ring. |

| GC-MS (EI) | Molecular ion peak (M⁺) at m/z = 172.[14] | Confirms the molecular weight of the dimer. |

| Characteristic fragmentation patterns, often showing loss of a methoxy group (-OCH₃) to give a peak at m/z = 141, or loss of a carbomethoxy group (-COOCH₃) to give a peak at m/z = 113. | Provides structural information and a fragmentation fingerprint for the molecule.[13] | |

| Infrared (IR) | Strong C=O stretching absorption around 1730-1740 cm⁻¹. C-O stretching absorptions in the 1100-1300 cm⁻¹ region. C-H stretching for sp³ carbons just below 3000 cm⁻¹. | Confirms the presence of the saturated ester functional groups. The absence of a C=C stretch (~1640 cm⁻¹) indicates consumption of the acrylate monomer. |

Note: Specific chemical shifts and fragmentation patterns can vary slightly based on the isomer (cis/trans) and the specific instrument conditions.

PART 4: Implications and Control in Polymer Synthesis

The formation of cyclobutane dimers is generally considered a secondary reaction to be avoided in the production of high molecular weight acrylic polymers.[3][4] It acts as a termination event for potential polymer chains and consumes monomer unproductively.

Strategies to Minimize Dimer Formation:

-

Lower Polymerization Temperatures: Since the thermal [2+2] cycloaddition has a high activation energy, reducing the reaction temperature is the most effective way to suppress it.[5]

-

Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are conducted at lower temperatures and offer excellent control over the polymerization process, inherently minimizing such side reactions.[15][16]

-

Monomer Concentration: Operating under starved-feed conditions, where monomer concentration is kept low, can reduce the probability of two monomer molecules colliding to form a dimer.[3][4]

Conversely, for researchers interested in synthesizing cyclobutane-containing materials, understanding these mechanisms allows for the targeted production of these structures, either as small molecules or as integral parts of a polymer backbone through controlled [2+2] photopolymerization.[17][18]

References

- Dhib, R. (n.d.). Theoretical Insights Into Thermal Self-Initiation Reactions of Acrylates. University of Pennsylvania.

- Krylov, A. V., et al. (2004). Secondary Reactions in the High-Temperature Free Radical Polymerization of Butyl Acrylate. Macromolecules.

- PubChem. (n.d.). cis-Dimethyl cyclobutane-1,2-dicarboxylate. National Center for Biotechnology Information.

- Krylov, A. V., et al. (2004). Secondary Reactions in the High-Temperature Free Radical Polymerization of Butyl Acrylate. Macromolecules.

- Chemistry For Everyone. (2023, August 22). What Is The Acrylate Polymerization Process? [Video]. YouTube.

- Conradi, M., & Junkers, T. (2014). Fast and efficient [2 + 2] UV cycloaddition for polymer modification via flow synthesis. Macromolecules, 47(16), 5578-5585.

- Hutchinson, R. A. (2023). Free‐Radical Acrylic Polymerization Kinetics at Elevated Temperatures. Macromolecular Reaction Engineering.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook.

- Strohmeier, W., & Hartmann, P. (1964). [THERMAL AND PHOTOCHEMICAL POLYMERIZATION OF ACRYLIC ACID ETHYL ESTER WITH METAL CARBONYL DERIVATIVES]. Zeitschrift für Naturforschung B, 19, 882-886.

- PrepChem.com. (n.d.). Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride.

- Gennen, D., et al. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters.

- Singh, R., et al. (2022). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. Journal of Materials Chemistry A.

- Gellért, M., et al. (2022). [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. Polymers.

- Fava, E., et al. (2002). The photochemical dimerization of 3-heteroaryl-acrylates. Arkivoc.

- Fava, E., et al. (2002). The photochemical dimerization of 3-heteroaryl-acrylates. ResearchGate.

- Char, K., et al. (2001). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Macromolecules.

- Treat, N. J., et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters.

- Mondal, S., et al. (2018). Solid-state polymerisation via [2+2] cycloaddition reaction involving coordination polymers. Chemical Communications.

- Amjaour, H. S. (2019). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons.

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Secondary Reactions in the High-Temperature Free Radical Polymerization of Butyl Acrylate | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The photochemical dimerization of 3-heteroaryl-acrylates | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. research.monash.edu [research.monash.edu]

- 11. [THERMAL AND PHOTOCHEMICAL POLYMERIZATION OF ACRYLIC ACID ETHYL ESTER WITH METAL CARBONYL DERIVATIVES] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cis-Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 11052095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. Controlled Radical Polymerization of Acrylates Regulated by Visible Light [escholarship.org]

- 17. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid-state polymerisation via [2+2] cycloaddition reaction involving coordination polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermal Stability of Dimethyl Cyclobutane-1,2-dicarboxylate

Abstract: This technical guide provides a comprehensive analysis of the thermal stability of dimethyl cyclobutane-1,2-dicarboxylate, a key intermediate in various synthetic applications. For researchers and drug development professionals, understanding the thermal limits and decomposition pathways of such molecules is paramount for ensuring the integrity, safety, and efficacy of manufacturing processes and final products. This document elucidates the theoretical underpinnings of the compound's stability, driven by the inherent strain of the cyclobutane ring, and presents a multi-faceted experimental approach for its characterization. We detail robust, self-validating protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). By integrating data from these techniques, we provide a holistic framework for determining decomposition kinetics and identifying degradation products, thereby offering actionable insights for process optimization and risk mitigation.

Introduction: The Significance of Thermal Stability

This compound is a cyclic diester utilized as a versatile building block in organic synthesis[1]. Its rigid four-membered ring structure offers a unique stereochemical scaffold for constructing more complex molecules. However, this same structural feature—the cyclobutane ring—is associated with significant ring strain (approximately 26 kcal/mol), which renders it susceptible to thermally induced reactions[2].

For professionals in the pharmaceutical and chemical industries, thermal stability is not an abstract concept; it is a critical parameter that dictates:

-

Synthetic Route Viability: High-temperature reaction steps, such as distillation or melt processing, can trigger unwanted degradation.

-

Purification Strategies: Methods like distillation require the compound to be stable at its boiling point.

-

Storage and Shelf-Life: Long-term stability under various temperature conditions is essential for maintaining purity and preventing the formation of potentially toxic degradants.

-

Formulation and Processing: Excipient compatibility and manufacturing processes (e.g., lyophilization, granulation) can expose the active pharmaceutical ingredient (API) to thermal stress.

This guide, therefore, moves beyond a simple data sheet to explain the causality behind the thermal behavior of this compound and provides the methodologies to rigorously probe it.

Theoretical Framework: Unraveling Decomposition Pathways

The thermal decomposition of cyclobutane derivatives is a well-studied area of physical organic chemistry. The primary driving force for the reaction is the release of the aforementioned ring strain. For this compound, the most probable decomposition pathway is a [2+2] cycloreversion reaction.

2.1. The Dominant Pathway: [2+2] Cycloreversion

The thermolysis of cyclobutane itself yields two molecules of ethylene in a stepwise fashion via a butane-1,4-diyl radical intermediate[3][4]. By analogy, monosubstituted cyclobutanes decompose to ethylene and a substituted alkene[5]. Consequently, this compound is predicted to undergo a retro-cycloaddition to yield two molecules of methyl acrylate. This reaction is energetically favorable as it cleaves two carbon-carbon single bonds within the strained ring and forms two new, stable pi bonds.

The stereochemistry of the starting material (cis vs. trans isomers) can influence the reaction kinetics and the exact nature of the transition state, as the configuration at substituted carbons is known to be important in determining the path of cyclobutane cleavage[6].

Caption: Proposed thermal decomposition of this compound.

2.2. Alternative Pathways

While cycloreversion is the expected primary pathway, other decomposition mechanisms, such as those involving the ester functional groups, could occur at higher temperatures. These might include decarboxylation or elimination reactions, but they generally require more energy than the cleavage of the strained C-C bonds of the cyclobutane ring. The experimental workflows outlined below are designed to identify all volatile products, which would reveal the presence of any such minor pathways.

A Multi-Pronged Experimental Strategy

To build a complete and trustworthy profile of thermal stability, a single analytical technique is insufficient. We advocate for an integrated workflow that combines three core methods: TGA for mass loss, DSC for energetic changes, and Py-GC-MS for product identification. This triad forms a self-validating system where the results from each technique corroborate and enrich the others.

Caption: Integrated workflow for assessing thermal stability.